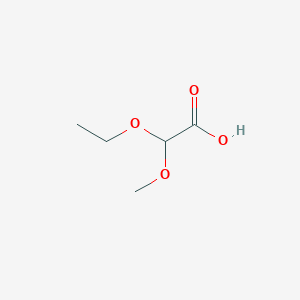

Methoxy(ethoxy)acetic acid

Description

Methoxy(ethoxy)acetic acid, structurally represented as CH₃OCH₂CH₂OCH₂COOH or 2-(2-methoxyethoxy)acetic acid, is a derivative of acetic acid featuring both methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) substituents. This compound is part of a broader class of alkoxyacetic acids, which are metabolites of glycol ether solvents used in industrial applications .

Properties

Molecular Formula |

C5H10O4 |

|---|---|

Molecular Weight |

134.13 g/mol |

IUPAC Name |

2-ethoxy-2-methoxyacetic acid |

InChI |

InChI=1S/C5H10O4/c1-3-9-5(8-2)4(6)7/h5H,3H2,1-2H3,(H,6,7) |

InChI Key |

LFBSPVORFUVINC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C(=O)O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Methoxyacetic Acid (C₃H₆O₃)

- Structure : CH₃OCH₂COOH.

- Molecular Weight : 90.08 g/mol .

- Physical Properties : Melting point 7–9°C, boiling point 202–204°C, liquid at room temperature .

- Toxicity : Classified as a reproductive toxin (GHS08) and skin corrosive (GHS05), with hazards including impaired fertility and severe skin burns .

- Applications : Used in laboratory chemical synthesis and as a reference compound in toxicological studies .

- Research Findings : Acts as a radical scavenger in supercritical water gasification, suppressing CO and CH₄ yields by interacting with methoxy radicals .

Ethoxyacetic Acid (C₄H₈O₃)

- Structure : CH₃CH₂OCH₂COOH.

- Molecular Weight : 104.10 g/mol .

- Toxicity: Similar reproductive toxicity profile to methoxyacetic acid; a metabolite of ethoxyethanol, which is restricted due to occupational hazards .

- Applications : Biomarker for exposure monitoring in industrial settings .

(2-Hydroxyethoxy)acetic Acid (C₄H₈O₄)

- Structure : HOCH₂CH₂OCH₂COOH.

- Molecular Weight : 120.1 g/mol .

- Applications : Used as a drug metabolite and in biochemical studies due to its hydrophilic properties .

Acetoxyacetic Acid (C₄H₆O₄)

- Structure : CH₃COOCH₂COOH.

- Molecular Weight : 118.09 g/mol .

- Reactivity : Undergoes hydrolysis to release acetic acid, making it relevant in esterification studies .

Key Research Findings and Comparative Analysis

Toxicity and Metabolic Pathways

- Methoxy(ethoxy)acetic Acid: As a metabolite of 2-(2-alkoxyethoxy)ethanols, it is less toxic than methoxy- or ethoxyacetic acids, which are linked to reproductive and developmental toxicity. Regulatory restrictions on 2-alkoxyethanols have driven the adoption of these substituted analogs .

- Stability in Prodrugs : Ethoxy-linked esters exhibit intermediate hydrolysis rates (t₁/₂ ~10 hours at pH 7.4) compared to methoxy (t₁/₂ ~2 hours) and propylene glycol (t₁/₂ >24 hours) derivatives, influencing their use in drug design .

Data Tables

Table 1: Structural and Physical Properties

Table 2: Stability of Alkoxy-Linked Prodrugs at pH 7.4

| Linker Type | Half-Life (t₁/₂) |

|---|---|

| Methoxy | ~2 hours |

| Ethoxy | ~10 hours |

| Propylene glycol | >24 hours |

Preparation Methods

Reaction Overview

A one-step oxidation using nitric acid and copper(II) chloride (CuCl₂) as a catalyst converts ethylene glycol monomethyl ether derivatives into methoxyacetic acid analogues. While this method is optimized for methoxyacetic acid, it can be adapted for 2-(2-methoxyethoxy)acetic acid by substituting diethylene glycol monomethyl ether as the starting material.

Reaction Conditions

Mechanistic Insights

The oxidation proceeds via radical intermediates, with CuCl₂ facilitating electron transfer. Nitric acid acts as both an oxidant and proton donor. For diethylene glycol monomethyl ether, the terminal hydroxyl group is oxidized to a carboxylic acid:

Industrial Scalability

This method is favored for its simplicity and high yield. However, nitric acid’s corrosivity and nitrogen oxide byproducts necessitate specialized equipment.

Oxidation of 2-[2-(2-Methoxyethoxy)ethoxy]acetonitrile

Two-Step Synthesis

Chinese patent CN103524332A outlines a nitrile oxidation route:

-

Nitrile Synthesis : Reacting 2-[2-(2-methoxyethoxy)ethoxy]acetonitrile via nucleophilic substitution.

-

Oxidation : Using hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to convert the nitrile to the carboxylic acid.

Key Data

Advantages and Limitations

-

Pros : Avoids strong acids, suitable for lab-scale synthesis.

-

Cons : Lower yield compared to nitric acid oxidation; nitrile intermediates require careful handling.

Nucleophilic Substitution of Chloroacetic Acid

Alkylation with Sodium Methoxyethoxide

Adapting methods from DE3923389A1, chloroacetic acid reacts with sodium methoxyethoxide to form the target compound:

Reaction Parameters

Challenges

-

Competing esterification or over-alkylation may occur.

Hydrolysis of Esters

Ester Synthesis and Saponification

Ethyl or methyl esters of 2-(2-methoxyethoxy)acetic acid can be hydrolyzed under acidic or basic conditions. For example:

Conditions

Comparative Analysis of Methods

Emerging Techniques and Innovations

Recent patents explore enzymatic oxidation and flow chemistry to improve selectivity. For example, immobilized lipases catalyze the oxidation of glycol ethers with molecular oxygen, reducing environmental impact .

Q & A

Q. What are the recommended synthetic routes for Methoxy(ethoxy)acetic acid and its derivatives?

this compound derivatives are typically synthesized via multi-step reactions involving esterification and etherification. A common approach involves reacting 2-methoxybenzoic acid with ethylene glycol under acidic conditions to form intermediate esters. Subsequent etherification with phenoxyethanol derivatives yields the final product. Key reagents include potassium permanganate (oxidation), lithium aluminum hydride (reduction), and sodium hydride (substitution) in aprotic solvents. Reaction conditions such as temperature, pH, and solvent polarity must be optimized to minimize side products .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Handling requires:

- Ventilation : Local exhaust ventilation to prevent inhalation exposure .

- PPE : Chemical-resistant gloves, goggles, and lab coats to avoid skin/eye contact .

- Storage : Locked cabinets away from strong oxidizers, heat, and sparks .

- Spill Management : Absorb with inert materials (e.g., sand) and dispose via approved waste facilities . Immediate decontamination with water is required for skin/eye exposure, and medical consultation is mandatory for ingestion .

Q. How can this compound be detected and quantified in biological matrices?

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard methods. Sample preparation involves derivatization (e.g., with BSTFA) to enhance volatility for GC-MS or solid-phase extraction (SPE) for LC-MS. Calibration curves using deuterated internal standards (e.g., this compound-d5) improve accuracy .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Q. What analytical techniques are used to characterize purity and structural integrity?

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms molecular structure, while Fourier-transform infrared (FTIR) identifies functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection assesses purity (>98% by area normalization) .

Advanced Research Questions

Q. What mechanistic pathways govern the thermal decomposition of this compound?

Computational studies (MP2/6-31G**) reveal two primary pathways:

- Stepwise Lactonization : Nucleophilic attack by carbonylic oxygen forms a lactone intermediate, which decomposes into formaldehyde and CO .

- Elimination Reactions : β-hydrogen transfer to oxygen atoms produces alkenes and glycolic acid, followed by further decomposition . Dominance of pathways depends on temperature and substituent steric effects.

Q. How does this compound participate in catalytic oxidation reactions?

On Au(111) surfaces, ethoxy intermediates derived from this compound undergo oxidation to acetate. Coupling with acetaldehyde forms esters (e.g., ethyl acetate) under low-temperature conditions. Surface oxygen coverage dictates product distribution, with higher O favoring complete oxidation to CO₂ .

Q. What toxicological mechanisms underlie its biological activity?

this compound disrupts cellular redox balance via oxidative stress, leading to hemolytic anemia and hepatotoxicity. In vivo studies suggest it inhibits ALDH2, altering ethanol metabolism. Biomarkers like urinary alkoxyacetic acids correlate with exposure levels, though dose-response thresholds require further validation .

Q. How can computational modeling predict its reactivity in novel chemical environments?

Density functional theory (DFT) simulations at the B3LYP/6-311++G** level model electrophilic substitution reactions. Solvent effects (e.g., water vs. DMSO) are incorporated via polarizable continuum models (PCM), predicting regioselectivity in ester hydrolysis .

Q. What role does this compound play in advanced material synthesis?

In 3D inkjet printing, it acts as a stabilizer in ceramic-filled inks by modulating viscosity and preventing particle aggregation. Rheological studies show optimal performance at 0.5–1.0 wt%, balancing printability and post-sintering structural integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.